3-Chloro-4-methoxy-1,2,5-thiadiazole

説明

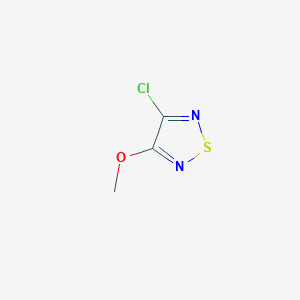

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-chloro-4-methoxy-1,2,5-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2OS/c1-7-3-2(4)5-8-6-3/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLDYFHPRJMKLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NSN=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592586 | |

| Record name | 3-Chloro-4-methoxy-1,2,5-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5728-16-5 | |

| Record name | 3-Chloro-4-methoxy-1,2,5-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 3 Chloro 4 Methoxy 1,2,5 Thiadiazole

Nucleophilic Substitution Reactions

The electron-deficient nature of the 1,2,5-thiadiazole (B1195012) ring renders the carbon atoms susceptible to nucleophilic attack. This is particularly true for positions substituted with good leaving groups, such as halogens.

The chlorine atom at the 3-position of 3-chloro-4-methoxy-1,2,5-thiadiazole is the primary site for nucleophilic substitution. Halogenated 1,2,5-thiadiazoles are valuable intermediates in organic synthesis precisely because the halogen can be readily displaced by a variety of nucleophiles nih.gov.

This reactivity is fundamental in the synthesis of more complex molecules. For instance, in routes analogous to the synthesis of the beta-blocker Timolol, a key step involves the displacement of a chlorine atom on the thiadiazole ring by an oxygen or nitrogen nucleophile. One synthetic pathway for Timolol involves starting with 3-chloro-4-hydroxy-1,2,5-thiadiazole, which is first reacted with epichlorohydrin. The resulting intermediate, which still contains a chloro-substituent on the thiadiazole ring, is then treated with morpholine (B109124), where the morpholine displaces the original chlorine atom google.com. This demonstrates the susceptibility of the C-Cl bond on the thiadiazole ring to nucleophilic attack by amines.

The general reactivity for halogen displacement makes compounds like this compound versatile building blocks for introducing the thiadiazole moiety into larger molecular scaffolds.

While the chlorine atom is the more reactive site for nucleophilic substitution, the methoxy (B1213986) group can also be displaced under certain conditions. Generally, alkoxy groups are poorer leaving groups than halides. However, their substitution can be facilitated, particularly on electron-deficient rings or through activation.

Research on related 1,2,5-thiadiazole-1-oxide derivatives has shown that alkoxy groups can be displaced. For example, 3-ethoxy-4-morpholino-1,2,5-thiadiazole-1-oxide undergoes hydrolysis when treated with potassium hydroxide (B78521) in methanol, indicating that the ethoxy group can be cleaved from the ring google.com. While this is a hydrolysis reaction on an N-oxide derivative rather than a direct substitution on this compound, it suggests that the C-O bond of the alkoxy substituent is susceptible to cleavage under basic conditions. For 1,3,4-thiadiazole (B1197879) sulfonamides, it has been noted that the presence of electron-donating groups like methoxy can be unfavorable for certain biological activities, though this does not directly describe the chemical substitution of the group itself acs.org.

The reaction of halogenated 1,2,5-thiadiazoles with nitrogen nucleophiles is a well-established and synthetically useful transformation. The chlorine atom in this compound can be readily substituted by various primary and secondary amines.

A prominent example of this reactivity is the synthesis of 3-chloro-4-morpholino-1,2,5-thiadiazole (B28689) from 3,4-dichloro-1,2,5-thiadiazole (B139948). In this reaction, one of the chlorine atoms is selectively displaced by morpholine. The reaction proceeds by heating 3,4-dichloro-1,2,5-thiadiazole with an excess of morpholine, which acts as both the nucleophile and the solvent echemi.com. This transformation is highly efficient, providing the desired product in high yield. This reaction serves as a direct model for the expected reactivity of this compound with morpholine and other amines.

This type of reaction is a cornerstone in the synthesis of the pharmaceutical agent Timolol, where key intermediates are formed by reacting chloro-substituted thiadiazoles with amines such as tert-butylamine (B42293) and morpholine google.comgoogle.com.

Table 1: Nucleophilic Substitution with Morpholine

| Starting Material | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 3,4-Dichloro-1,2,5-thiadiazole | Morpholine | 110 °C, 2 hours | 3-Chloro-4-morpholino-1,2,5-thiadiazole | 87.9 |

Data sourced from ECHEMI echemi.com.

Ring Transformations and Ring Cleavage Reactions

Under more forceful conditions, the stable 1,2,5-thiadiazole ring can undergo transformations, including cleavage, through either reductive or oxidative pathways.

The 1,2,5-thiadiazole ring system is generally stable to mild reducing agents. However, treatment with powerful reducing agents can lead to the cleavage of the N-S bonds and desulfurization. This reductive ring opening typically yields 1,2-diamino compounds. While specific studies detailing the reductive cleavage of this compound are not widely available, the general reactivity pattern for the 1,2,5-thiadiazole class suggests that reagents capable of cleaving sulfur-nitrogen bonds would be required for such a transformation.

The sulfur atom in the 1,2,5-thiadiazole ring is susceptible to oxidation. Treatment with common laboratory oxidants can lead to the formation of the corresponding non-aromatic 1,2,5-thiadiazole 1-oxides (S-oxides) and 1,2,5-thiadiazole 1,1-dioxides (S,S-dioxides) nih.gov. These oxidized derivatives exhibit different chemical reactivity compared to the parent thiadiazole.

Under more aggressive oxidative conditions, cleavage of the thiadiazole ring can occur. The specific products of oxidative cleavage would depend on the oxidant used and the reaction conditions. While detailed oxidative cleavage pathways for this compound are not extensively documented, related heterocyclic systems show that ring contraction can occur under oxidative conditions, such as the conversion of 1,2,6-thiadiazines into S-oxidized 1,2,5-thiadiazoles chemrxiv.org. This indicates that the thiadiazole core can participate in complex oxidative rearrangements.

Electrophilic Reactions

The 1,2,5-thiadiazole nucleus is generally considered to be electron-deficient, which deactivates it towards electrophilic substitution reactions. Nevertheless, under certain conditions, electrophilic transformations can be achieved.

While once thought to be inert to electrophilic substitution, the 1,2,5-thiadiazole ring system has been shown to undergo chloromethylation. rsc.org This reaction typically introduces a chloromethyl (-CH₂Cl) group onto the heterocyclic ring. For an asymmetrically substituted compound like this compound, the position of chloromethylation would be influenced by the directing effects of the existing chloro and methoxy substituents. While specific studies on the chloromethylation of this compound are not extensively detailed in the available literature, the general reactivity of the parent ring system provides a basis for predicting its behavior.

In the realm of halogenation, the choice of the halogenating agent can lead to different selectivity, particularly in systems with multiple reactive sites. For the 1,2,5-thiadiazole ring, studies on related compounds have shed light on this aspect. For instance, in the dihalogenation of 3,4-dimethyl-1,2,5-thiadiazole, it has been observed that N-chlorosuccinimide (NCS) exhibits greater selectivity compared to N-bromosuccinimide (NBS). rsc.org This suggests that for substituted 1,2,5-thiadiazoles, NCS may be the preferred reagent for achieving more specific chlorination. This principle would likely apply to the halogenation of derivatives such as this compound, where regioselectivity is a key consideration.

| Reagent | Substrate Example | Observation |

| N-chlorosuccinimide (NCS) | 3,4-dimethyl-1,2,5-thiadiazole | More selective dihalogenation rsc.org |

| N-bromosuccinimide (NBS) | 3,4-dimethyl-1,2,5-thiadiazole | Less selective dihalogenation rsc.org |

Oxidation of the Ring Sulfur

The sulfur atom in the 1,2,5-thiadiazole ring is susceptible to oxidation, leading to the formation of corresponding S-oxides and S,S-dioxides. These oxidized derivatives often exhibit different chemical and physical properties compared to the parent thiadiazole.

The oxidation of the ring sulfur in 1,2,5-thiadiazoles can be achieved using various oxidizing agents. nih.gov Common reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA). nih.gov The reaction can proceed stepwise, first forming the 1,2,5-thiadiazole 1-oxide, and upon further oxidation, the 1,2,5-thiadiazole 1,1-dioxide. nih.gov These oxidized forms are of interest as they have been investigated for various applications, including as potential histamine (B1213489) H2-receptor antagonists. nih.gov The synthesis of these oxidized derivatives is a key transformation in the exploration of the chemical space of 1,2,5-thiadiazoles.

| Starting Material | Oxidizing Agent | Product |

| 1,2,5-Thiadiazole | m-CPBA | 1,2,5-Thiadiazole 1-oxide |

| 1,2,5-Thiadiazole 1-oxide | m-CPBA | 1,2,5-Thiadiazole 1,1-dioxide |

Thermal Rearrangements and Stability

The thermal behavior of 1,2,5-thiadiazoles is an important aspect of their chemical characterization. The stability of the ring and the potential for rearrangements under thermal stress can dictate their synthetic utility and applications.

The parent 1,2,5-thiadiazole ring is known for its high thermal stability. nih.gov However, the introduction of substituents can influence this property. For the oxidized derivatives, thermal rearrangements have been documented. For instance, 3-benzyloxy-4-morpholino-1,2,5-thiadiazole-1-oxide has been shown to undergo thermal rearrangement when heated. isres.org This suggests that the corresponding 1-oxide of this compound could potentially undergo similar thermally induced transformations. Such rearrangements are significant as they can lead to the formation of novel heterocyclic structures. The stability of 1,2,5-thiadiazole 1,1-dioxides has also been noted, with some derivatives being stable enough for sublimation at high temperatures, while at elevated temperatures, they can decompose to liberate sulfur dioxide and form two nitrile groups. libretexts.org

| Compound Type | Thermal Behavior | Reference |

| 1,2,5-Thiadiazole (parent) | High thermal stability | nih.gov |

| 1,2,5-Thiadiazole 1,1-dioxides | Stable to sublimation, decomposition at higher temperatures | libretexts.org |

| 3-Benzyloxy-4-morpholino-1,2,5-thiadiazole-1-oxide | Undergoes thermal rearrangement | isres.org |

Structural Characterization and Spectroscopic Analysis of 3 Chloro 4 Methoxy 1,2,5 Thiadiazole and Its Derivatives

Spectroscopic Methods

Spectroscopic techniques are indispensable for probing the molecular structure of 3-Chloro-4-methoxy-1,2,5-thiadiazole. Methods such as Fourier Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy collectively offer a comprehensive picture of its vibrational modes, atomic connectivity, molecular weight, and electronic transitions.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

FT-IR spectroscopy is a powerful tool for identifying the functional groups and vibrational modes within a molecule. While specific FT-IR data for this compound is not extensively documented in publicly available literature, analysis of closely related analogs, such as 3-chloro-4-fluoro-1,2,5-thiadiazole, provides valuable insights into the expected vibrational frequencies.

The IR spectrum of a 1,2,5-thiadiazole (B1195012) derivative is characterized by several key absorption bands. The vibrations of the thiadiazole ring, including C=N, C-N, and S-N stretching, typically appear in the fingerprint region of the spectrum. For 3-chloro-4-fluoro-1,2,5-thiadiazole, the highest energy fundamental is observed at 1527 cm⁻¹, which is assigned to a C=N stretching vibration researchgate.netresearchgate.net. A second C=N stretch is reported at 1422 cm⁻¹ researchgate.netresearchgate.net. The C-Cl stretching vibration is expected in the lower frequency region, typically around 700-800 cm⁻¹. The methoxy (B1213986) group in this compound would introduce characteristic C-H stretching vibrations from the methyl group (typically 2950-3000 cm⁻¹) and a C-O stretching vibration (around 1000-1250 cm⁻¹).

Table 1: Expected FT-IR Vibrational Frequencies for this compound based on Analogous Compounds

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference Compound |

| C-H (methoxy) | Stretching | 2950-3000 | General organic compounds |

| C=N (ring) | Stretching | 1500-1550 | 3-chloro-4-fluoro-1,2,5-thiadiazole researchgate.netresearchgate.net |

| C-N (ring) | Stretching | 1400-1450 | 3-chloro-4-fluoro-1,2,5-thiadiazole researchgate.netresearchgate.net |

| C-O (methoxy) | Stretching | 1000-1250 | General organic compounds |

| S-N (ring) | Stretching | 800-900 | 3-chloro-4-fluoro-1,2,5-thiadiazole researchgate.net |

| C-Cl | Stretching | 700-800 | General organic compounds |

Note: The data in this table is predictive and based on the analysis of similar structures. Specific experimental values for this compound may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, APT) for Proton and Carbon Environments

NMR spectroscopy is paramount for determining the precise connectivity of atoms in a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple. The primary signal would arise from the protons of the methoxy group (-OCH₃). This would likely appear as a singlet in the range of 3.5-4.5 ppm, a typical chemical shift for methoxy protons attached to an aromatic or heteroaromatic ring.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton. For this compound, three distinct carbon signals are anticipated. Two signals will correspond to the carbon atoms of the thiadiazole ring (C3 and C4), and one signal will be from the methoxy carbon. The chemical shifts of the ring carbons are influenced by the electronegativity of the substituents. In the related 3-chloro-4-fluoro-1,2,5-thiadiazole, the carbon attached to the chlorine (C3) resonates at 133 ppm, while the carbon attached to the fluorine (C4) is further downfield at 157 ppm researchgate.net. Given that oxygen is less electronegative than fluorine, the C4 carbon in the methoxy derivative is expected to be slightly upfield compared to the fluoro analog. The methoxy carbon would likely appear in the range of 50-65 ppm.

Attached Proton Test (APT): An APT experiment would confirm the assignments from the ¹³C NMR spectrum. The methoxy carbon would appear as a positive signal (indicating an odd number of attached protons, in this case, three), while the two quaternary carbons of the thiadiazole ring would show as negative signals (indicating an even number of attached protons, in this case, zero).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | -OCH₃ | 3.5 - 4.5 | Singlet |

| ¹³C | C3-Cl | 130 - 140 | - |

| ¹³C | C4-OCH₃ | 150 - 160 | - |

| ¹³C | -OCH₃ | 50 - 65 | - |

Note: These are estimated chemical shift ranges. Actual experimental values may differ.

Mass Spectrometry (MS, LC/MS-ESI, High-Accuracy Mass Spectral Analysis) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (C₃H₃ClN₂OS), the expected exact mass can be calculated.

High-accuracy mass spectral analysis would provide the precise mass of the molecular ion, confirming the elemental formula. In a typical mass spectrum, the molecular ion peak (M⁺) would be observed, along with an isotope peak at M+2 due to the presence of the chlorine-37 isotope (approximately one-third the intensity of the M⁺ peak).

The fragmentation pattern can also provide structural clues. Common fragmentation pathways for thiadiazoles involve the cleavage of the ring. For a related compound, 3-chloro-4-morpholino-1,2,5-thiadiazole (B28689), the base peak is observed at m/z 147, with another significant peak at m/z 205, corresponding to the molecular ion nih.gov. For this compound, fragmentation might involve the loss of the methoxy group or cleavage of the thiadiazole ring.

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₃H₃ClN₂OS |

| Monoisotopic Mass | 150.9682 g/mol |

| Key Fragmentation Ions (m/z) | M⁺, [M-CH₃]⁺, [M-OCH₃]⁺, ring fragments |

Note: The fragmentation pattern is predictive and would need to be confirmed by experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound has not been reported, data from other 1,2,5-thiadiazole derivatives can be used to infer the expected structural parameters of the thiadiazole ring.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles within the Thiadiazole Ring System

The 1,2,5-thiadiazole ring is known to be planar. The planarity is a consequence of the aromatic character of the ring. The internal bond angles and bond lengths are characteristic of this heterocyclic system.

In general, the C-S bond lengths in 1,2,5-thiadiazoles are typically around 1.72-1.74 Å, and the S-N bond lengths are in the range of 1.62-1.64 Å. The C=N double bonds are approximately 1.32-1.34 Å, and the C-C single bond is around 1.44-1.46 Å. The internal ring angles are also well-defined, with the C-S-N angle being the most acute (around 95-97°), and the S-N-C angle being wider (around 105-107°). The N-C-C angle is typically in the range of 115-117°.

The dihedral angles within the ring are close to 0°, confirming the planarity of the ring system. The substituents at the 3 and 4 positions will lie in the plane of the ring.

Table 4: Typical Bond Lengths and Angles for the 1,2,5-Thiadiazole Ring System from X-ray Crystallography Data of Derivatives

| Parameter | Typical Value |

| Bond Lengths (Å) | |

| S-N | 1.62 - 1.64 |

| C=N | 1.32 - 1.34 |

| C-C | 1.44 - 1.46 |

| C-S | 1.72 - 1.74 |

| **Bond Angles (°) ** | |

| C-S-N | 95 - 97 |

| S-N-C | 105 - 107 |

| N-C-C | 115 - 117 |

Source: Inferred from crystallographic data of various 1,2,5-thiadiazole derivatives.

This comprehensive analysis, combining various spectroscopic and crystallographic approaches, is essential for the complete and unambiguous structural characterization of this compound and its derivatives. While some of the presented data is based on closely related analogs due to a lack of direct experimental reports for the title compound, it provides a robust framework for its expected structural and spectroscopic properties.

Investigation of Molecular Conformation and Stereochemistry

The molecular conformation of this compound is largely dictated by the rigid, planar structure of the 1,2,5-thiadiazole ring. Computational and experimental studies on analogous 3,4-disubstituted 1,2,5-thiadiazoles, such as 3-chloro-4-fluoro-1,2,5-thiadiazole, have shown that the heterocyclic ring system is planar. researchgate.net This planarity is a consequence of the aromatic character of the 1,2,5-thiadiazole ring.

In terms of stereochemistry, this compound is an achiral molecule. It does not possess any stereocenters, and the planar nature of the 1,2,5-thiadiazole ring precludes the possibility of geometric isomerism (cis-trans isomerism) that might be observed in other cyclic systems. Therefore, the molecule does not exist as different stereoisomers.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements. For this compound, with the molecular formula C₃H₃ClN₂OS, the theoretical elemental composition can be calculated to serve as a benchmark for experimental verification.

The confirmation of the empirical formula through elemental analysis involves comparing the experimentally determined weight percentages of carbon, hydrogen, nitrogen, chlorine, and sulfur with the calculated theoretical values. A close agreement between the found and calculated values provides strong evidence for the proposed molecular formula and the purity of the synthesized compound.

Below is a table detailing the calculated elemental composition for this compound. While specific experimental "found" values are contingent on the analysis of a synthesized sample, the theoretical values are essential for its characterization.

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 3 | 36.03 | 23.92 |

| Hydrogen | H | 1.01 | 3 | 3.03 | 2.01 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 23.55 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 18.61 |

| Oxygen | O | 16.00 | 1 | 16.00 | 10.63 |

| Sulfur | S | 32.07 | 1 | 32.07 | 21.29 |

| Total | 150.60 | 100.00 |

In practice, the synthesis of related 1,3,4-thiadiazole (B1197879) derivatives has shown excellent agreement between calculated and found elemental analysis values, typically within ±0.4%, which is the standard for confirming the empirical formula of newly synthesized compounds. mdpi.com

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become instrumental in modern chemical research. These methods allow for the detailed examination of molecular properties at the atomic level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 1,2,5-thiadiazole (B1195012) derivatives, DFT calculations, often using functionals like B3LYP, are employed to determine the most stable molecular geometry (geometry optimization) and to analyze the electronic properties.

Studies on analogous compounds, such as 3,4-dichloro-1,2,5-thiadiazole (B139948) and 3-chloro-4-fluoro-1,2,5-thiadiazole, have shown that the 1,2,5-thiadiazole ring is planar. researchgate.netresearchgate.net The introduction of substituents like chlorine and fluorine atoms distorts the local C2v symmetry of the parent thiadiazole ring. researchgate.net For 3-Chloro-4-methoxy-1,2,5-thiadiazole, it is predicted that the molecule would also adopt a planar conformation, which is a common feature of aromatic heterocyclic systems. The bond lengths and angles within the thiadiazole ring are influenced by the electronic effects of the chloro and methoxy (B1213986) substituents. The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methoxy group would likely lead to specific variations in the C-C, C-N, and N-S bond lengths compared to the unsubstituted 1,2,5-thiadiazole.

Table 1: Predicted Geometrical Parameters for this compound based on DFT studies of analogous compounds. (Note: These are estimated values based on trends observed in related molecules and require specific calculations for confirmation.)

| Parameter | Predicted Value |

| C3-C4 Bond Length | ~1.42 Å |

| C3-N2 Bond Length | ~1.33 Å |

| C4-N5 Bond Length | ~1.33 Å |

| N2-S1 Bond Length | ~1.63 Å |

| N5-S1 Bond Length | ~1.63 Å |

| C3-Cl Bond Length | ~1.72 Å |

| C4-O Bond Length | ~1.36 Å |

| C-N-S Bond Angle | ~106° |

| N-S-N Bond Angle | ~99° |

| N-C-C Bond Angle | ~114° |

Theoretical calculations are highly effective in predicting spectroscopic data, which can aid in the characterization of compounds.

Vibrational Frequencies (IR): DFT calculations can predict the infrared (IR) spectrum of a molecule by calculating its vibrational frequencies. For substituted 1,2,5-thiadiazoles, characteristic vibrational modes include C-N stretching, C-C stretching, and ring deformation modes. researchgate.net In this compound, additional vibrational modes corresponding to the C-Cl stretching, C-O stretching, and CH3 group vibrations would be present. The calculated vibrational frequencies are often scaled by an empirical factor to improve agreement with experimental data.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another valuable application of DFT. For 1,2,5-thiadiazole derivatives, 13C NMR chemical shifts of the ring carbons are typically observed in the range of 130–160 ppm. nih.govmdpi.com The specific chemical shifts for the C3 and C4 carbons in this compound would be influenced by the opposing electronic effects of the chloro (electron-withdrawing) and methoxy (electron-donating) groups. Similarly, the 1H NMR chemical shift of the methoxy protons can be predicted.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

In substituted 1,2,5-thiadiazoles, the HOMO is often a π-orbital delocalized over the ring, while the LUMO is a π*-orbital. The energies of these orbitals are modulated by the substituents. For this compound, the electron-donating methoxy group would be expected to raise the HOMO energy, while the electron-withdrawing chloro group would lower the LUMO energy. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound based on analogous compounds. (Note: These are estimated values and can vary depending on the level of theory and basis set used in the calculation.)

| Orbital | Predicted Energy (eV) |

| HOMO | -9.0 to -9.5 |

| LUMO | -1.0 to -1.5 |

| HOMO-LUMO Gap | 7.5 to 8.5 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is useful for predicting sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, while regions of positive potential (blue) indicate electron-poor areas.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms and the oxygen atom of the methoxy group, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the methoxy group and the region around the sulfur and chlorine atoms might exhibit a positive potential, indicating sites for nucleophilic interaction.

Non-Linear Optical (NLO) Properties

Materials with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. Computational methods can be used to predict the NLO properties of molecules, such as the first hyperpolarizability (β). Thiadiazole derivatives have been investigated for their potential NLO properties. researchgate.netutq.edu.iq The presence of donor and acceptor groups connected through a π-conjugated system can enhance NLO response. In this compound, the methoxy (donor) and chloro (acceptor) groups on the thiadiazole ring could potentially give rise to NLO activity, although specific theoretical studies on this compound are lacking.

Theoretical Studies on Aromaticity and Electronic Delocalization in the 1,2,5-Thiadiazole Ring

The 1,2,5-thiadiazole ring is considered to be an aromatic system. chemicalbook.comresearchgate.net Theoretical studies on the aromaticity of the 1,2,5-thiadiazole ring often involve the calculation of aromaticity indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These studies confirm the aromatic character of the ring, which contributes to its stability. The electronic delocalization in the ring is a key feature of its aromaticity. The substituents on the ring can influence the degree of aromaticity. For instance, strong electron-withdrawing or -donating groups can affect the π-electron system of the ring. In the case of this compound, the interplay between the chloro and methoxy groups would likely modulate the electronic delocalization and aromatic character of the thiadiazole ring.

Thermochemical Parameters and Stability Studies

While specific experimental thermochemical data for this compound is not extensively documented in publicly available literature, computational chemistry provides a robust framework for estimating its stability and related parameters. Theoretical studies on 1,2,5-thiadiazole and its derivatives are frequently conducted using quantum chemical calculations, which offer deep insights into molecular structure, stability, and reactivity.

Detailed Research Findings

Research on analogous substituted 1,2,5-thiadiazoles indicates that the planarity of the thiadiazole ring is a key feature of its ground-state geometry. researchgate.netresearchgate.net Computational models predict that unsymmetrical substitution, such as with chloro and methoxy groups, distorts the local C₂ᵥ symmetry inherent to the unsubstituted ring. researchgate.net

The primary method for these investigations is Density Functional Theory (DFT), a computational approach that calculates the electronic structure of molecules to determine their properties. rdd.edu.iqnih.govmdpi.comresearchgate.net The B3LYP hybrid functional is commonly employed, often paired with basis sets like the 6-311G family, to achieve a balance between computational cost and accuracy. rdd.edu.iqmdpi.com Such calculations can predict various parameters that serve as indicators of molecular stability.

Key parameters derived from these computational models include:

Total Energy: The calculated total energy of the molecule in its optimized geometry is a direct indicator of its thermodynamic stability.

Gibbs Free Energy of Formation (ΔGf): This value determines the spontaneity of the molecule's formation from its constituent elements and is a crucial measure of its thermodynamic stability under standard conditions.

Enthalpy of Formation (ΔHf): Represents the change in enthalpy during the formation of the compound from its elements.

Frontier Molecular Orbitals (HOMO-LUMO Gap): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a significant indicator of kinetic stability and chemical reactivity. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. rdd.edu.iq

The following table summarizes the common computational methods and the parameters they are used to investigate for thiadiazole derivatives, based on published research.

| Computational Method | Basis Set Example | Investigated Parameters | Relevance to Stability |

|---|---|---|---|

| Density Functional Theory (DFT) - B3LYP Functional | 6-311G(d,p) | Optimized Molecular Geometry (Bond Lengths, Angles) | Provides the most stable structural conformation. |

| Density Functional Theory (DFT) - B3LYP Functional | 6-311G++(d,p) | Thermodynamic Properties (ΔGf, ΔHf, Entropy) | Quantifies thermodynamic stability and spontaneity of formation. |

| Density Functional Theory (DFT) - B3LYP Functional | aug-cc-pV(T+d)Z | Frontier Molecular Orbitals (HOMO-LUMO Energies) | Indicates kinetic stability and chemical reactivity. |

| Ab initio methods (e.g., G3 theory) | N/A | Ionization Energy, Dissociation Pathways | Assesses stability of the molecule and its cation upon energy input. researchgate.net |

Although precise, experimentally validated thermochemical values for this compound are scarce, theoretical calculations provide a reliable and increasingly accurate means of predicting its stability. These computational studies are indispensable for understanding the fundamental properties of such heterocyclic compounds in the absence of extensive experimental data.

Synthetic Applications in Advanced Organic Chemistry and Material Science

Role as Versatile Intermediates in Heterocyclic Synthesis

The chemical structure of 3-Chloro-4-methoxy-1,2,5-thiadiazole, with its electrophilic carbon center adjacent to the chlorine atom, allows it to readily participate in nucleophilic substitution reactions. This reactivity is the cornerstone of its utility as a versatile intermediate, enabling the introduction of a wide array of functional groups and the construction of more elaborate heterocyclic systems.

Precursors for Substituted Thiadiazoles and Fused Ring Systems

This compound is a key starting material for a variety of substituted 1,2,5-thiadiazoles. The chlorine atom can be displaced by a range of nucleophiles, leading to the formation of new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. This reactivity has been harnessed to produce compounds with significant biological activity. For instance, 3-chloro-4-alkoxy-1,2,5-thiadiazoles are employed as crucial intermediates in the synthesis of sulfathiadiazoles, a class of compounds investigated for their antibacterial and antiparasitic properties. google.com

The general synthesis of 4-substituted 3-chloro-1,2,5-thiadiazoles can be achieved from various acyclic precursors, highlighting the fundamental importance of this structural class in medicinal chemistry. mdpi.com An example of a common transformation is the reaction with amines. The substitution of the chloro group in the related compound, 3-Chloro-4-morpholino-1,2,5-thiadiazole (B28689), is a key step in the synthesis of the beta-blocker Timolol, which is used to treat glaucoma. nbinno.com This illustrates the industrial relevance of this type of transformation on the 1,2,5-thiadiazole (B1195012) core.

| Precursor | Reagent/Condition | Product Class | Application Area |

| 3-Chloro-4-alkoxy-1,2,5-thiadiazoles | Sulfonamide derivatives | Sulfathiadiazoles | Antibacterial, Antiparasitic google.com |

| Monosubstituted glyoximes | Sulfur monochloride | 4-substituted 3-chloro-1,2,5-thiadiazoles | Muscarinic Agonists mdpi.com |

| 3-Chloro-4-morpholino-1,2,5-thiadiazole | tert-Butylamine (B42293) | Timolol intermediate | Glaucoma Treatment nbinno.com |

Building Blocks for Complex Molecular Architectures

Beyond simple substitution, this compound serves as a foundational building block for constructing highly complex and pharmacologically relevant molecules. Its utility has been demonstrated in the preparation of selective ligands for human serotonin (B10506) receptors. Specifically, it has been used as a reactant in the synthesis of ligands targeting the 5-HT1A receptor, which is implicated in mood and anxiety disorders. chemicalbook.comchemicalbook.com

Furthermore, the 1,2,5-thiadiazole ring itself, often functionalized via precursors like this compound, is a core component in the design of new therapeutic agents. Research into m1 muscarinic agonists, which are potential treatments for neurological disorders like schizophrenia, has utilized the 1,2,5-thiadiazole scaffold to achieve high potency and selectivity. mdpi.com In these complex structures, the thiadiazole ring acts as a bioisostere for other chemical groups and fine-tunes the electronic and steric properties of the molecule to optimize interaction with its biological target.

Development of Novel Materials

The unique electronic nature of the 1,2,5-thiadiazole ring, characterized by its strong electron-withdrawing properties, makes it an attractive component for the design of advanced functional materials. While this compound is a precursor, the broader class of 1,2,5-thiadiazole derivatives has seen significant application in materials science, particularly in optoelectronics.

Fused 1,2,5-thiadiazole systems, such as benzo[c] mdpi.comchemicalbook.comresearchgate.netthiadiazole (BTD), are powerful electron-accepting building blocks for creating donor-acceptor (D-A) type organic dyes and polymers. researchgate.net These materials are integral to the development of:

Organic Photovoltaics (OPVs): BTD-containing polymers are used as electron-acceptor materials in the active layer of solar cells. researchgate.net

Organic Light-Emitting Diodes (OLEDs): Naphtho[2,3-c] mdpi.comchemicalbook.comresearchgate.netthiadiazole (NTD) derivatives have been synthesized that exhibit both high fluorescence and charge-transporting properties, making them suitable for light-emitting layers in OLEDs. rsc.org

Organic Lasers: Certain derivatives of benzo[c] mdpi.comchemicalbook.comresearchgate.netthiadiazole have been shown to exhibit amplified spontaneous emission (ASE), indicating their potential for use as gain media in organic solid-state lasers. rsc.org

The synthesis of these advanced materials often relies on palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille reactions) starting from halogenated thiadiazole precursors, demonstrating a potential synthetic pathway from chloro-substituted thiadiazoles. researchgate.net

Exploration of Compounds with Potential Non-Linear Optical Properties

Non-linear optical (NLO) materials, which alter the properties of light passing through them, are essential for technologies like telecommunications and optical computing. The design of molecular NLO materials often centers on creating molecules with a large change in dipole moment upon electronic excitation. This is typically achieved by connecting a strong electron-donating group to a strong electron-accepting group through a π-conjugated spacer (a D-π-A architecture).

The benzo[c] mdpi.comchemicalbook.comresearchgate.netthiadiazole unit is a very effective electron acceptor in such systems. researchgate.net Its incorporation into D-π-A molecules can lead to significant second- or third-order NLO activity. Given that this compound can be used to construct more complex and fused thiadiazole systems, it represents a potential starting point for the synthesis of novel NLO materials. The functionalization at the chloro-position allows for the attachment of various π-conjugated systems and donor groups, providing a straightforward route to D-A type chromophores with potential NLO properties.

| Material Class | Heterocyclic Core | Key Property | Potential Application |

| Organic Dyes | Benzo[c] mdpi.comchemicalbook.comresearchgate.netthiadiazole | Strong electron acceptor | Organic Solar Cells researchgate.net |

| Emissive Materials | Naphtho[2,3-c] mdpi.comchemicalbook.comresearchgate.netthiadiazole | High fluorescence, ambipolar transport | OLEDs rsc.org |

| Laser Dyes | Arylalkynyl-benzo[c] mdpi.comchemicalbook.comresearchgate.netthiadiazole | Amplified Spontaneous Emission | Organic Lasers rsc.org |

Strategies for Diversity-Oriented Synthesis and Analogue Generation

Diversity-oriented synthesis (DOS) is a powerful strategy in modern drug discovery that aims to create libraries of structurally diverse small molecules to probe biological systems. The reactivity of this compound makes it an excellent scaffold for DOS. The reactive chlorine atom acts as a handle for introducing molecular diversity.

By reacting the parent compound with a wide range of nucleophiles—such as primary and secondary amines, thiols, and alcohols—a large library of analogues can be rapidly generated. Each analogue possesses a different substituent at the 4-position of the thiadiazole ring, allowing for a systematic exploration of the structure-activity relationship (SAR). This approach enables the fine-tuning of a molecule's properties to enhance potency, selectivity, or pharmacokinetic profiles. For example, replacing the ethylenic bridge of resveratrol (B1683913) with a 1,2,4-thiadiazole (B1232254) ring and modifying the aromatic substituents led to analogues with enhanced and more selective chemopreventive activities. nih.gov A similar strategy applied to the this compound scaffold could yield novel therapeutic candidates by systematically varying the nucleophile used for substitution.

This strategy underpins the generation of analogues for various biological targets. The ability to easily modify the thiadiazole core allows chemists to optimize interactions with a specific protein or receptor, transforming a preliminary "hit" compound into a viable drug lead.

Q & A

Q. What are the common synthetic routes for preparing 3-Chloro-4-methoxy-1,2,5-thiadiazole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound derivatives typically involves cyclization or substitution reactions. For example:

- Cyclocondensation : React hydrazide derivatives with thiocyanate salts (e.g., KSCN) in acidic conditions (e.g., concentrated H₂SO₄) to form the thiadiazole core. Subsequent chlorination and methoxylation steps introduce the chloro and methoxy groups .

- Etherification : Use epichlorohydrin or substituted benzaldehydes to introduce alkoxy groups at the 4-position. Optimize reaction time (e.g., 4–6 hours reflux) and solvent choice (e.g., ethanol with glacial acetic acid as a catalyst) to improve yields .

Q. Key Optimization Parameters :

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | Absolute ethanol | Enhances solubility |

| Catalyst | Glacial acetic acid (5 drops) | Accelerates condensation |

| Temperature | Reflux (~78°C) | Balances reaction rate/energy |

| Workup | Vacuum evaporation | Reduces solvent impurities |

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

Methodological Answer: Structural confirmation requires multi-technique validation:

- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify methoxy (-OCH₃) and chloro substituents. For example, methoxy protons resonate at δ 3.8–4.0 ppm, while thiadiazole carbons appear at δ 160–170 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₃H₃ClN₂OS for the base structure) with <5 ppm error .

- FT-IR : Detect functional groups (e.g., C-Cl stretch at 550–600 cm⁻¹, C=N stretch at 1600–1650 cm⁻¹) .

Data Cross-Validation : Discrepancies between experimental and theoretical spectra (e.g., IR frequencies) may indicate tautomerism or impurities, necessitating recrystallization or column chromatography .

Advanced Research Questions

Q. What computational methods are used to predict the stability and tautomerism of this compound derivatives?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level is standard for analyzing tautomerism and substituent effects:

- Tautomer Stability : Calculate Gibbs free energy differences between keto-enol or imine-enamine tautomers. Solvent effects (e.g., polarizable continuum model) must be included, as polar solvents stabilize zwitterionic forms .

- Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions (e.g., lone pair donation from O or N atoms) that stabilize specific tautomers .

Q. Example Findings :

| Substituent (4-position) | Relative Stability (Gas Phase) | Solvent-Induced Shift (Water) |

|---|---|---|

| -NO₂ | Keto form favored | Enhanced keto stability |

| -NH₂ | Enol form favored | Reduced enol stability |

| -OCH₃ (methoxy) | Mixed tautomers | Solvent-dependent equilibrium |

Q. How do substituents at the 4-position influence the electronic properties and biological activity of 1,2,5-thiadiazole derivatives?

Methodological Answer: Substituent effects are studied via combined synthetic and computational approaches:

- Electron-Withdrawing Groups (EWGs) : -NO₂ or -CN increase electrophilicity, enhancing reactivity in nucleophilic substitutions. This is critical for designing HIV-1 reverse transcriptase inhibitors .

- Electron-Donating Groups (EDGs) : -OCH₃ or -NH₂ improve solubility and hydrogen-bonding capacity, which is advantageous in β-blocker synthesis (e.g., Timolol intermediates) .

Case Study : Replacing 4-methoxy with morpholino (-N-morpholine) in Timolol synthesis increases steric bulk, altering receptor binding affinity. This requires adjusting reaction stoichiometry (e.g., 1.2 eq. epichlorohydrin) to maintain yield .

Q. Resolving contradictions in biological activity data for thiadiazole derivatives: What methodological approaches are recommended?

Methodological Answer: Discrepancies often arise from unaccounted tautomerism or solvent effects. A three-step framework is recommended:

Computational Screening : Use DFT to predict dominant tautomers under experimental conditions (e.g., aqueous vs. lipid environments) .

Experimental Validation :

- pH Studies : Test activity across pH 3–10 to identify protonation-sensitive mechanisms.

- Isotopic Labeling : Track tautomer interconversion using ¹⁵N or ²H isotopes .

Data Reconciliation : Compare computational predictions with bioassay results (e.g., IC₅₀ values) to isolate tautomer-specific effects .

Example : A derivative showing inconsistent antibacterial activity may exhibit pH-dependent tautomerism, requiring reformulation for consistent in vivo performance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。